molecular formula C19H14O2 B14433829 BENZ(a)ANTHRACENE-3,9-DIOL, 12-METHYL- CAS No. 80150-02-3

BENZ(a)ANTHRACENE-3,9-DIOL, 12-METHYL-

Cat. No.: B14433829
CAS No.: 80150-02-3
M. Wt: 274.3 g/mol
InChI Key: WBTUTWXXSRRUDQ-UHFFFAOYSA-N
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Description

BENZ(a)ANTHRACENE-3,9-DIOL, 12-METHYL- is a polycyclic aromatic hydrocarbon derivative It is a complex organic compound with a structure that includes multiple fused benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZ(a)ANTHRACENE-3,9-DIOL, 12-METHYL- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the cyclization of o-alkynyldiarylmethanes in the presence of a bismuth catalyst . This reaction is known for its efficiency and good yield.

Industrial Production Methods

Industrial production of BENZ(a)ANTHRACENE-3,9-DIOL, 12-METHYL- often involves large-scale organic synthesis techniques. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. The specific details of these methods can vary depending on the manufacturer and the intended application of the compound.

Chemical Reactions Analysis

Types of Reactions

BENZ(a)ANTHRACENE-3,9-DIOL, 12-METHYL- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another atom or group.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and various organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce quinones, while reduction reactions may yield hydroxy derivatives.

Scientific Research Applications

BENZ(a)ANTHRACENE-3,9-DIOL, 12-METHYL- has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with DNA and proteins.

    Medicine: Investigated for its potential therapeutic properties, including its role in cancer research.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of BENZ(a)ANTHRACENE-3,9-DIOL, 12-METHYL- involves its interaction with various molecular targets and pathways. It can bind to DNA and proteins, potentially causing mutations and other cellular effects. The specific pathways involved can vary depending on the context and the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    BENZ(a)ANTHRACENE: A closely related compound with similar chemical properties.

    BENZ(a)ANTHRACENE-7,12-DIONE: Another derivative with distinct chemical and biological properties.

    TETRAPHENE: A polycyclic aromatic hydrocarbon with a similar structure.

Uniqueness

BENZ(a)ANTHRACENE-3,9-DIOL, 12-METHYL- is unique due to its specific substitution pattern, which gives it distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

80150-02-3

Molecular Formula

C19H14O2

Molecular Weight

274.3 g/mol

IUPAC Name

12-methylbenzo[a]anthracene-3,9-diol

InChI

InChI=1S/C19H14O2/c1-11-17-6-4-16(21)10-14(17)8-13-3-2-12-9-15(20)5-7-18(12)19(11)13/h2-10,20-21H,1H3

InChI Key

WBTUTWXXSRRUDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC3=C1C=CC(=C3)O)C=CC4=C2C=CC(=C4)O

Origin of Product

United States

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